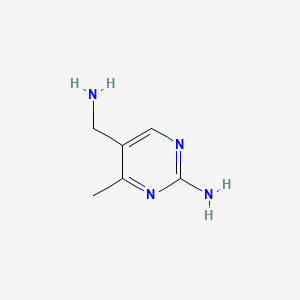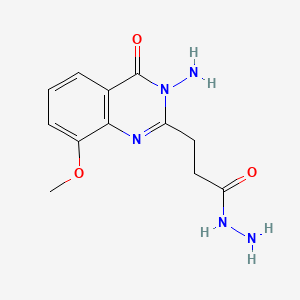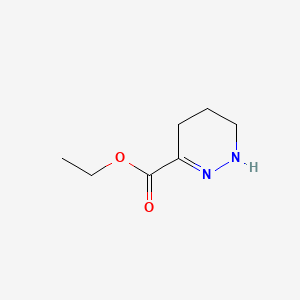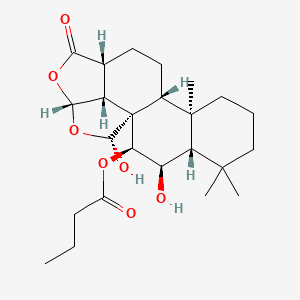
Aplyroseol 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplyroseol 3 is a natural product found in Dendrilla rosea and Aplysilla rosea with data available.
Applications De Recherche Scientifique
Chemical Structure and Stereochemistry
Aplyroseol-1, a compound related to Aplyroseol 3, was isolated from the marine sponge Aplysillarosea Barrois. Its absolute stereochemistry was established through crystal structure analysis, revealing a complex diterpenoid structure (Hambley, Taylor, & Toth, 1997).
Synthesis and Molecular Properties
The synthesis of natural spongian pentacyclic diterpenes including aplyroseol-1 and aplyroseol-2, compounds closely related to Aplyroseol 3, has been achieved. These syntheses provide insights into the molecular properties of these complex structures (Abad, Arnó, Marín, & Zaragozá, 1993).
Biological Activity
Studies on compounds similar to Aplyroseol 3, such as other aplyroseols isolated from marine sponges, have explored their biological activities. For instance, aplyroseols 20–22 were screened for activity against Staphylococcus aureus, although they were found to be inactive at certain concentrations (Hayton, Grant, & Carroll, 2019).
Structural Analysis
Further structural analysis of related compounds, such as aplyroseol-14, highlights the diversity and complexity of the spongian-type diterpenoids. These studies contribute to a deeper understanding of the molecular structures within this class of compounds (Blake, González, & Gil-Gimeno, 2006).
Additional Research Insights
Other research on marine sponge constituents, including various diterpenoids, provides a broader context for understanding the potential applications and characteristics of compounds like Aplyroseol 3. This includes the isolation and structural determination of various compounds from marine sponges, contributing to the field of natural product chemistry and potential drug discovery (Taylor & Toth, 1997).
Propriétés
Numéro CAS |
100814-64-0 |
|---|---|
Formule moléculaire |
C24H36O7 |
Poids moléculaire |
436.545 |
InChI |
InChI=1S/C24H36O7/c1-5-7-14(25)29-18-16(26)17-22(2,3)10-6-11-23(17,4)13-9-8-12-15-20(30-19(12)27)31-21(28)24(13,15)18/h12-13,15-18,20-21,26,28H,5-11H2,1-4H3/t12-,13-,15+,16-,17+,18-,20+,21-,23-,24+/m1/s1 |
Clé InChI |
IDYOPZOUOCVSCT-BHWLRRSUSA-N |
SMILES |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)
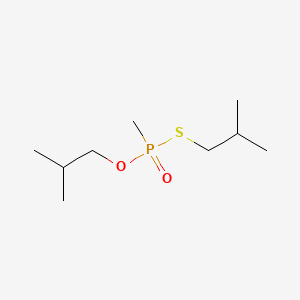
![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)
![2-[5-(2-Chloroethyl)furan-2-yl]-2-oxoacetyl chloride](/img/structure/B561283.png)
![8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazin-2-amine](/img/structure/B561284.png)
